molecular formula C12H15ClOS B13640635 6-((4-Chlorophenyl)thio)hexan-2-one

6-((4-Chlorophenyl)thio)hexan-2-one

Katalognummer: B13640635
Molekulargewicht: 242.77 g/mol
InChI-Schlüssel: SODWIEOXCFQZAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((4-Chlorophenyl)thio)hexan-2-one is a chemical compound with the molecular formula C12H15ClOS and a molecular weight of 242.76 g/mol . It is characterized by the presence of a 4-chlorophenyl group attached to a thioether linkage, which is further connected to a hexan-2-one moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Chlorophenyl)thio)hexan-2-one typically involves the reaction of 4-chlorothiophenol with 6-bromohexan-2-one under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion formed from 4-chlorothiophenol attacks the electrophilic carbon in 6-bromohexan-2-one, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

6-((4-Chlorophenyl)thio)hexan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-((4-Chlorophenyl)thio)hexan-2-one has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6-((4-Chlorophenyl)thio)hexan-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-((4-Bromophenyl)thio)hexan-2-one: Similar structure but with a bromine atom instead of chlorine.

    6-((4-Methylphenyl)thio)hexan-2-one: Similar structure but with a methyl group instead of chlorine.

Uniqueness

6-((4-Chlorophenyl)thio)hexan-2-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, biological activity, and interactions with other molecules .

Eigenschaften

Molekularformel

C12H15ClOS

Molekulargewicht

242.77 g/mol

IUPAC-Name

6-(4-chlorophenyl)sulfanylhexan-2-one

InChI

InChI=1S/C12H15ClOS/c1-10(14)4-2-3-9-15-12-7-5-11(13)6-8-12/h5-8H,2-4,9H2,1H3

InChI-Schlüssel

SODWIEOXCFQZAD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCCCSC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.